Cas no 287494-01-3 (3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide)
3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide
- 3-pyridin-3-yl-1H-pyrazole-5-carboxamide
- 5-(3-pyridinyl)- 1H-Pyrazole-3-carboxamide
- 5-(3-pyridyl)pyrazole-3-carboxamide
- ANW-64484
- CTK8C0312
- MolPort-001-608-185
- SureCN2851890
- SureCN3417205
- 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide ,97%
- 3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
- AKOS003355543
- AKOS026720907
- DTXSID40589561
- CS-0333354
- 5-(3-pyridinyl)-1H-Pyrazole-3-carboxamide
- SCHEMBL2851890
- AS-78633
- 5-(pyridin-3-yl)-2H-pyrazole-3-carboxamide
- F87272
- DB-067980
- F2198-0464
- 287494-01-3
- 1H-Pyrazole-3-carboxamide, 5-(3-pyridinyl)-
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- MDL: MFCD06166976
- Inchi: 1S/C9H8N4O/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6/h1-5H,(H2,10,14)(H,12,13)
- InChI Key: MSLYJWXUPOESJB-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(C2C=NC=CC=2)=NN1)N
Computed Properties
- Exact Mass: 188.06981089g/mol
- Monoisotopic Mass: 188.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 243-244℃
- Boiling Point: 510.8±40.0 °C at 760 mmHg
- Flash Point: 262.7±27.3 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 36/37
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193702-5g |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 95% | 5g |
$1000.00 | 2023-09-02 | |
| Alichem | A029193702-10g |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 95% | 10g |
$1412.98 | 2023-09-02 | |
| Alichem | A029193702-25g |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 95% | 25g |
$2199.78 | 2023-09-02 | |
| Chemenu | CM171533-1g |
5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 95% | 1g |
$227 | 2021-08-05 | |
| TRC | P997583-10mg |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P997583-50mg |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P997583-100mg |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P98880-1g |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 1g |
¥4672.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P98880-250mg |
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 250mg |
¥2932.0 | 2021-09-08 | ||
| Chemenu | CM171533-1g |
5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide |
287494-01-3 | 95% | 1g |
$284 | 2023-02-02 |
3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Suppliers
3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide: A Promising Compound in Medicinal Chemistry
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide (CAS No. 287494-01-3) has emerged as a significant molecule in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The molecular framework of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide combines a pyrazole ring with a pyridine moiety, creating a versatile scaffold that can interact with multiple biological targets. Recent advances in drug discovery have highlighted the importance of such hybrid molecules in modulating complex signaling pathways associated with diseases like cancer, neurodegenerative disorders, and inflammatory conditions.
The chemical structure of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide consists of a five-membered pyrazole ring fused to a pyridine ring, with an amide functional group at the 5-position. This structural arrangement allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. The pyridine ring contributes to the molecule's aromaticity, while the pyrazole ring provides additional hydrogen-bonding capabilities. The combination of these features makes 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide a valuable scaffold for the development of small-molecule therapeutics. Researchers have explored the potential of this compound in modulating kinases, G-protein-coupled receptors (GPCRs), and ion channels, which are critical targets in modern drug discovery.
Recent studies have demonstrated the antitumor potential of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide in various cancer models. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a key signaling cascade implicated in cancer progression. The compound's ability to disrupt this pathway suggests its potential as a therapeutic agent for malignancies such as breast cancer, lung cancer, and melanoma. Additionally, its low toxicity profile, as observed in preclinical studies, makes it an attractive candidate for further development. The compound's mechanism of action involves the modulation of phosphatidylinositol 3-kinase (PI3K) activity, which is crucial for cell survival and proliferation.
In the context of neurodegenerative diseases, 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide has shown promise in preclinical models of Alzheimer's disease. A 2023 study in *Neuropharmacology* highlighted its ability to reduce amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. The compound's interaction with Aβ peptides was found to stabilize the native conformation of the protein, thereby preventing the formation of toxic oligomers. This property suggests its potential as a therapeutic agent for neurodegenerative disorders. Furthermore, its ability to cross the blood-brain barrier (BBB) is a critical advantage, as it allows the compound to reach the central nervous system (CNS) where it can exert its therapeutic effects.
The pharmacokinetic properties of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide have also been investigated in recent studies. Research published in *Drug Metabolism and Disposition* in 2023 revealed that the compound exhibits moderate oral bioavailability, with a half-life of approximately 4-6 hours in rodents. These findings are significant for drug development, as they suggest that the compound can be formulated into oral dosage forms suitable for clinical trials. Additionally, its metabolic profile indicates minimal hepatic toxicity, which is a critical factor in the safety profile of potential therapeutics.
From a synthetic perspective, the preparation of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide has been optimized to improve yield and purity. A 2023 study in *Organic & Biomolecular Chemistry* described a one-pot synthesis method involving the coupling of a pyrazole derivative with a pyridine compound under microwave irradiation. This approach significantly reduced reaction time and solvent usage, aligning with the principles of green chemistry. The scalability of this method makes it a practical choice for large-scale production, which is essential for transitioning from laboratory research to clinical application.
Despite its promising properties, the development of 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide as a therapeutic agent is still in its early stages. Challenges such as optimizing its selectivity for specific targets and enhancing its potency remain areas of active research. Additionally, the need for further preclinical and clinical trials to validate its safety and efficacy in humans is critical. However, the compound's structural versatility and biological activity position it as a promising candidate for drug discovery programs targeting a wide range of diseases.
In conclusion, 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure and biological activities make it a valuable scaffold for the development of novel therapeutics. As research continues to uncover its full potential, this compound may play a pivotal role in the treatment of complex diseases such as cancer and neurodegenerative disorders. The ongoing efforts to optimize its properties and translate its findings into clinical applications underscore its importance in modern drug discovery.
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